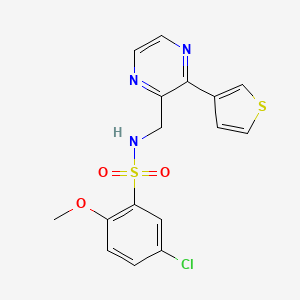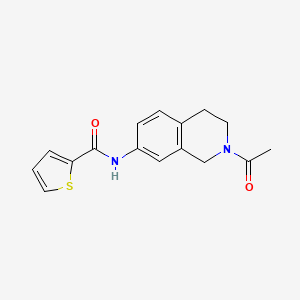
5-chloro-2-methoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a type of organic compound known as alpha amino acids and derivatives . It is not intended for human or veterinary use, but for research purposes only.
Synthesis Analysis
The synthesis of thiophene derivatives, which this compound is a part of, has been a topic of interest for many scientists. They have been synthesized through various methods such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These methods involve condensation reactions between different compounds .Molecular Structure Analysis
The molecular formula of this compound is C16H14ClN3O3S2 and it has a molecular weight of 395.88. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .Chemical Reactions Analysis
Thiophene derivatives have been synthesized by heterocyclization of various substrates . The reaction of substituted buta-1-enes with potassium sulfide enables an atom economical, and transition-metal-free synthesis of thiophenes via cleavage of multiple C-H bonds .Physical And Chemical Properties Analysis
In DFT calculation of target molecules, several reactivity parameters like FMOs (E HOMO, E LUMO), HOMO–LUMO energy gap, electron affinity (A), ionization energy (I), electrophilicity index (ω), chemical softness (σ) and chemical hardness (η) were considered and discussed .科学的研究の応用
Synthesis and Bioactivity Studies
A series of benzenesulfonamides, including derivatives related to 5-chloro-2-methoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide, have been synthesized for various bioactivity studies. These compounds have been explored for their potential in inhibiting carbonic anhydrase (CA) and displaying cytotoxic activities. For instance, a study by Gul et al. (2016) synthesized derivatives and tested them for cytotoxicity, tumor specificity, and as CA inhibitors, with some showing significant anti-tumor potential (Gul et al., 2016).
Anticancer Properties
Several studies have focused on the anticancer properties of sulfonamide derivatives. For example, Pişkin et al. (2020) synthesized zinc phthalocyanine derivatives with benzenesulfonamide groups and evaluated their potential in photodynamic therapy for cancer treatment (Pişkin et al., 2020). Another study by Putri et al. (2021) synthesized a pyrazoline derivative with benzenesulfonamide and investigated its anti-breast cancer potential through molecular docking studies (Putri et al., 2021).
Herbicide Selectivity
In the agricultural sector, certain benzenesulfonamide derivatives have been explored for their herbicidal properties. Sweetser et al. (1982) discussed the metabolism of chlorsulfuron (a benzenesulfonamide derivative) by plants, highlighting its selectivity as a herbicide for cereals (Sweetser et al., 1982).
COX-2 Inhibition
Compounds with benzenesulfonamide moieties have been synthesized and evaluated for cyclooxygenase (COX-2) inhibitory activities. For example, Pal et al. (2003) synthesized 1,5-diarylpyrazoles with benzenesulfonamide and tested their COX-2 inhibitory activities, identifying compounds with potential as COX-2 specific inhibitors (Pal et al., 2003).
Antimicrobial Properties
Several studies have explored the antimicrobial properties of benzenesulfonamide derivatives. Hassan (2013) synthesized new pyrazoline and pyrazole derivatives with benzenesulfonamide moieties and evaluated their antibacterial and antifungal activities (Hassan, 2013).
将来の方向性
作用機序
Target of Action
It’s suggested that similar compounds have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.
Mode of Action
It’s suggested that similar compounds have shown inhibitory activity against certain viruses . This suggests that the compound might interact with its targets to inhibit their function, but further studies are needed to confirm this.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . This suggests that the compound might affect multiple biochemical pathways, but further studies are needed to confirm this.
Pharmacokinetics
The molecular weight of a similar compound, 5-chloro-2-methoxypyrimidine, is 144559 , which might influence its bioavailability
Result of Action
It’s suggested that similar compounds have shown inhibitory activity against certain viruses , indicating that the compound might have antiviral effects at the molecular and cellular level
Action Environment
It’s suggested that similar compounds require very high doses in vivo, associated with hypoglycemia This suggests that the compound’s action might be influenced by factors such as dosage and the presence of glucose in the body
特性
IUPAC Name |
5-chloro-2-methoxy-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S2/c1-23-14-3-2-12(17)8-15(14)25(21,22)20-9-13-16(19-6-5-18-13)11-4-7-24-10-11/h2-8,10,20H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDQDMMTQOXHKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=NC=CN=C2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(3-(1H-imidazol-1-yl)propyl)-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2842248.png)
![2-benzyl-N-cyclopentyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2842250.png)

![6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl][1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2842253.png)
![1-(2,5-difluorophenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)methanesulfonamide](/img/structure/B2842254.png)

![4-(N,N-dimethylsulfamoyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2842256.png)
![N-(2-fluorophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2842258.png)

![3-(3,4-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2842260.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide](/img/structure/B2842263.png)
![Benzene, 4-nitro-3-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel-](/img/structure/B2842265.png)
